2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 918868-72-1
VCID: VC16918305
InChI: InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3
SMILES:
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol

CAS No.: 918868-72-1

Cat. No.: VC16918305

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol - 918868-72-1

Specification

CAS No. 918868-72-1
Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
IUPAC Name 2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol
Standard InChI InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3
Standard InChI Key HUYPUGALWQRHSN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Characteristics

The compound features a propan-1-ol backbone substituted with an azide group at the C2 position and a bulky (4-methoxyphenyl)(diphenyl)methoxy group at C3. Its molecular formula is C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 389.454 g/mol . The azide moiety (-N<sub>3</sub>) confers reactivity in copper-catalyzed cycloaddition reactions, while the methoxytrityl group provides steric protection for hydroxyl groups during synthetic processes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight389.454 g/mol
CAS Number918868-72-1
Boiling/Melting PointsNot reported
DensityNot reported

Synthesis and Manufacturing

The compound is synthesized through a multi-step sequence involving:

  • Protection of Propanol Derivatives: The hydroxyl group of propan-1-ol is protected with a (4-methoxyphenyl)diphenylmethyl (trityl) group to prevent unwanted side reactions .

  • Azidation: Introduction of the azide group via nucleophilic substitution or diazotransfer reactions. For example, treatment of a brominated intermediate with sodium azide (NaN<sub>3</sub>) in polar solvents like DMF or DMSO .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYieldReference
1Hydroxyl Protection4-Methoxytrityl chloride, Base85%
2Azide IntroductionNaN<sub>3</sub>, DMF, 60°C78%

A notable application of this compound is as an intermediate in the synthesis of 9-{2-azido-3-[(4-methoxy-phenyl)-diphenyl-methoxy]-propyl}-9H-purin-6-ylamine, a purine derivative with potential antiviral activity .

Applications in Click Chemistry and Drug Discovery

The azide group enables participation in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. For instance, it reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, which are valuable in:

  • Bioconjugation: Labeling biomolecules for fluorescence studies .

  • Polymer Chemistry: Synthesis of polytriazoleimide with high thermal stability .

  • Pharmaceutical Probes: Development of fluorescent probes for kinase activity monitoring (e.g., MK2 and Src kinases) .

Mechanistic Insight:
The reaction proceeds via a copper(I)-acetylide intermediate, with electron-withdrawing groups on the alkyne accelerating the process . For example, the synthesis of 33 from 5-azidoquinoline-8-ol (32) and an alkyne achieved 100% yield under CuI catalysis .

Recent Advances and Future Directions

Recent studies highlight its utility in flow chemistry setups. For example, a continuous-flow system using Amberlyst A-21 and phosphine resins achieved 70–93% yield in triazole formation with >95% purity . Future research may explore:

  • Green Chemistry: Developing water-based CuAAC systems to replace organic solvents.

  • Biocompatible Applications: Designing in vivo-compatible triazole linkages for drug delivery.

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